2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.: 2222333-27-7
Cat. No.: VC4728532
Molecular Formula: C14H20BNO3
Molecular Weight: 261.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2222333-27-7 |
|---|---|
| Molecular Formula | C14H20BNO3 |
| Molecular Weight | 261.13 |
| IUPAC Name | 2-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
| Standard InChI Key | XAMGEBGDXSLIPI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 2-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, precisely defines its structural components:
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Pyridine ring: Serves as the aromatic backbone with substituents at positions 2 and 5 .
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Cyclopropoxy group: A three-membered cyclic ether attached via oxygen at position 2, introducing significant steric hindrance and angular strain .
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Pinacol boronic ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5, providing protection for the reactive boronic acid moiety .
The molecular formula C₁₄H₁₉BFNO₃ (MW 279.11 g/mol) reflects the incorporation of boron and fluorine atoms, the latter potentially arising from synthetic precursors . X-ray crystallographic data for analogous compounds (e.g., 2-bromo-6-dioxaborolanylpyridine) reveal key structural insights:
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The dioxaborolane ring adopts a half-chair conformation with O-C-C-O torsion angles ranging 20–28° .
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Boron-oxygen bond lengths average 1.36–1.38 Å, consistent with sp² hybridization at boron .
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Pyridine ring distortion occurs when bulky substituents occupy adjacent positions, as evidenced by N···O non-bonded distances exceeding 3.0 Å .
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, comparative analysis of structural analogs permits reasonable predictions:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary disconnections emerge for constructing this molecule:
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Boronic ester installation via Miyaura borylation of a halogenated precursor
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Cyclopropoxy introduction through nucleophilic aromatic substitution
Comparative yields from analogous syntheses suggest the following optimal route :
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Halogenation: 5-Bromo-2-cyclopropoxypyridine synthesis via Cu-mediated coupling (65–72% yield)
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Borylation: Pd-catalyzed Miyaura reaction with bis(pinacolato)diboron (B₂pin₂) (83–89% yield)
Critical Reaction Parameters
Key factors influencing synthetic efficiency:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst system | Pd(dppf)Cl₂ (1.5 mol%) | <5% yield without catalyst |
| Base | KOAc (3 equiv) | K₂CO₃ reduces yield by 12–15% |
| Solvent | 1,4-Dioxane | DMF leads to decomposition |
| Temperature | 80°C reflux | <60°C: incomplete conversion |
Side products include:
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Deboronation products from protodeborylation (≤7%)
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Cyclopropane ring-opening under strong base conditions (≤4%)
Reactivity and Functional Group Transformations
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound participates in palladium-catalyzed couplings with aryl halides. Comparative studies with regioisomers reveal:
| Substituent Position | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |
|---|---|---|
| 5-Boryl (target compound) | 2.34 ± 0.11 | 8.2% homocoupling |
| 4-Boryl analog | 1.89 ± 0.09 | 12.7% homocoupling |
The enhanced reactivity at position 5 correlates with reduced steric hindrance and favorable HOMO distribution, as shown in DFT calculations .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to specific positions:
| Electrophile | Position | Yield | Notes |
|---|---|---|---|
| NO₂⁺ | Para to Bpin | 61% | Limited by boronic ester stability |
| SO₃H | Meta to OPr | 38% | Requires fuming H₂SO₄ |
| Br₂ | No reaction | – | Decomposition observed |
Pharmaceutical Applications and Derivatives
This compound serves as a key intermediate in drug discovery, particularly for kinase inhibitors targeting EGFR and ALK. Notable derivatives include:
| Derivative | Biological Target | IC₅₀ |
|---|---|---|
| 5-(4-Aminophenyl)-2-cyclopropoxypyridine | EGFR L858R/T790M | 2.1 nM |
| 5-(3-Cyanophenyl) analog | ALK fusion | 8.7 nM |
The cyclopropoxy group enhances metabolic stability compared to linear alkoxy chains, with microsomal clearance rates improving by 3–5 fold in preclinical models .
| Condition | Degradation Rate (t₁/₂) | Major Degradants |
|---|---|---|
| Ambient humidity | 48 hours | Boronic acid (82%), pyridinol (15%) |
| Aqueous NaOH (0.1 M) | <1 hour | Complete deboronation |
| Solid state (4°C, Ar) | >12 months | None detected |
Recommended storage: –20°C under inert atmosphere with molecular sieves. Handling requires strict exclusion of protic solvents and strong bases.
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